(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 144799-02-0
VCID: VC21146778
InChI: InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
SMILES: C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

CAS No.: 144799-02-0

Cat. No.: VC21146778

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride - 144799-02-0

Specification

CAS No. 144799-02-0
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name (2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Standard InChI Key BDRRPFSPUOEZJA-FVGYRXGTSA-N
Isomeric SMILES C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl
SMILES C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
Canonical SMILES C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator